4-Acryloyl-5,7-dihydroxy-3-methyl-1-benzofuran-2(3h)-one
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Overview
Description
4-Acryloyl-5,7-dihydroxy-3-methyl-1-benzofuran-2(3h)-one is a synthetic organic compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acryloyl-5,7-dihydroxy-3-methyl-1-benzofuran-2(3h)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methyl-1-benzofuran-2(3h)-one.
Hydroxylation: The hydroxyl groups at positions 5 and 7 can be introduced through selective hydroxylation reactions using appropriate reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Acryloyl-5,7-dihydroxy-3-methyl-1-benzofuran-2(3h)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The acryloyl group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the acryloyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted benzofuran derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Acryloyl-5,7-dihydroxy-3-methyl-1-benzofuran-2(3h)-one would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acryloyl group can participate in Michael addition reactions, while the hydroxyl groups can form hydrogen bonds, influencing the compound’s interactions with biomolecules.
Comparison with Similar Compounds
Similar Compounds
4-Acryloyl-5,7-dihydroxy-1-benzofuran-2(3h)-one: Lacks the methyl group at position 3.
5,7-Dihydroxy-3-methyl-1-benzofuran-2(3h)-one: Lacks the acryloyl group.
4-Acryloyl-3-methyl-1-benzofuran-2(3h)-one: Lacks the hydroxyl groups at positions 5 and 7.
Uniqueness
4-Acryloyl-5,7-dihydroxy-3-methyl-1-benzofuran-2(3h)-one is unique due to the presence of both the acryloyl group and the hydroxyl groups, which can impart distinct chemical and biological properties
Properties
CAS No. |
548-49-2 |
---|---|
Molecular Formula |
C12H10O5 |
Molecular Weight |
234.20 g/mol |
IUPAC Name |
5,7-dihydroxy-3-methyl-4-prop-2-enoyl-3H-1-benzofuran-2-one |
InChI |
InChI=1S/C12H10O5/c1-3-6(13)10-7(14)4-8(15)11-9(10)5(2)12(16)17-11/h3-5,14-15H,1H2,2H3 |
InChI Key |
ADSQXUOLQPJHNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C(=CC(=C2OC1=O)O)O)C(=O)C=C |
Origin of Product |
United States |
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